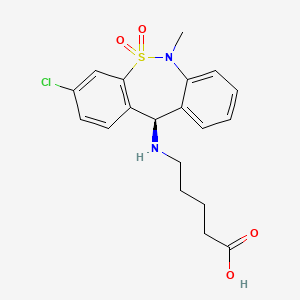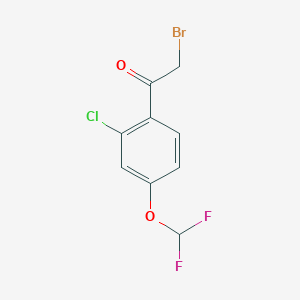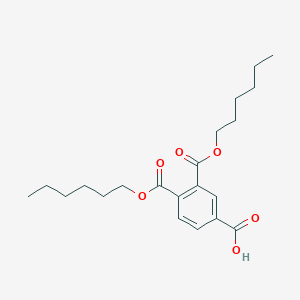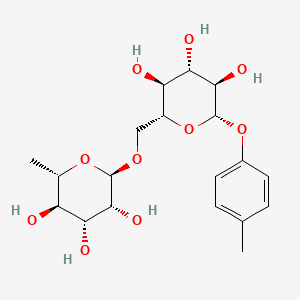
2-Desaminosulfonyl 3-Aminosulfonyl Dorzolamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Desaminosulfonyl 3-Aminosulfonyl Dorzolamide involves several steps, starting from (4R,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-ol 7,7-Dioxide. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods for this compound are designed to ensure high purity and yield, adhering to stringent quality control standards .
Analyse Des Réactions Chimiques
2-Desaminosulfonyl 3-Aminosulfonyl Dorzolamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reference standard for monitoring impurity levels in Dorzolamide formulations . In biology and medicine, it is studied for its potential effects on carbonic anhydrase inhibition, which is relevant for treating conditions like glaucoma . Additionally, it has industrial applications in the production of high-quality reference materials and proficiency testing .
Mécanisme D'action
The mechanism of action of 2-Desaminosulfonyl 3-Aminosulfonyl Dorzolamide involves the inhibition of carbonic anhydrase enzymes, particularly carbonic anhydrase II. This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure . The molecular targets include the ciliary process in the eye, where the enzyme regulation of ion balance and fluid pressure occurs .
Comparaison Avec Des Composés Similaires
2-Desaminosulfonyl 3-Aminosulfonyl Dorzolamide is unique compared to other similar compounds due to its specific structural modifications. Similar compounds include Dorzolamide, Acetazolamide, and Brinzolamide, all of which are carbonic anhydrase inhibitors used to treat glaucoma . this compound is distinguished by its specific desaminosulfonyl and aminosulfonyl groups, which may confer different pharmacokinetic and pharmacodynamic properties .
Propriétés
Formule moléculaire |
C10H16N2O4S3 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-sulfonamide |
InChI |
InChI=1S/C10H16N2O4S3/c1-3-12-7-4-6(2)18(13,14)10-9(7)8(5-17-10)19(11,15)16/h5-7,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,7-/m0/s1 |
Clé InChI |
OYKFJBJRSHWGIS-BQBZGAKWSA-N |
SMILES isomérique |
CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C(=CS2)S(=O)(=O)N)C |
SMILES canonique |
CCNC1CC(S(=O)(=O)C2=C1C(=CS2)S(=O)(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)




![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol](/img/structure/B13435936.png)
![3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid](/img/structure/B13435938.png)
